Home > Products > Screening Compounds P92942 > Cannabigerolic acid monomethyl ether
Cannabigerolic acid monomethyl ether - 29624-08-6

Cannabigerolic acid monomethyl ether

Catalog Number: EVT-10961557
CAS Number: 29624-08-6
Molecular Formula: C23H34O4
Molecular Weight: 374.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cannabigerolic acid monomethyl ether is a natural product found in Cannabis sativa with data available.
See also: Cannabis sativa subsp. indica top (part of).
Synthesis Analysis

Methods of Synthesis:
Cannabigerolic acid monomethyl ether can be synthesized through various chemical methods. One common approach involves the methylation of cannabigerolic acid using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. This reaction typically occurs under reflux conditions to facilitate the substitution reaction, resulting in the formation of the monomethyl ether derivative.

Technical Details:

  • Reagents Used: Methyl iodide or dimethyl sulfate as methylating agents.
  • Base: Potassium carbonate or sodium hydroxide.
  • Solvent: The reaction is usually conducted in organic solvents such as acetone or ethanol.
  • Conditions: Reflux for several hours, followed by purification techniques such as column chromatography to isolate the desired product.
Molecular Structure Analysis

Structure:
The molecular structure of cannabigerolic acid monomethyl ether can be represented as follows:

C23H34O4\text{C}_{23}\text{H}_{34}\text{O}_4

This structure indicates that it contains 23 carbon atoms, 34 hydrogen atoms, and 4 oxygen atoms. The compound features a phenolic structure typical of cannabinoids.

Data:

  • Molecular Weight: Approximately 374.52 g/mol.
  • Functional Groups: The compound includes hydroxyl groups (-OH) and an ether group (-O-), contributing to its chemical properties.
Chemical Reactions Analysis

Reactions:
Cannabigerolic acid monomethyl ether can participate in various chemical reactions typical for cannabinoids. These include:

  • Oxidation Reactions: Can undergo oxidation to form ketones or aldehydes.
  • Reduction Reactions: Can be reduced to yield other derivatives.
  • Rearrangement Reactions: Under specific conditions, it may rearrange to form different structural isomers.

Technical Details:
The reactivity of cannabigerolic acid monomethyl ether can be influenced by its functional groups, making it susceptible to nucleophilic attacks and electrophilic substitutions.

Mechanism of Action

Process:
Cannabigerolic acid monomethyl ether interacts with the endocannabinoid system by binding to cannabinoid receptors (CB1 and CB2). This interaction modulates various physiological processes including pain sensation, mood regulation, and immune response.

Data:
Research suggests that this compound may exhibit anti-inflammatory properties and could potentially influence neuroprotective pathways. The exact mechanism involves complex signaling cascades initiated upon receptor activation.

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically appears as a white crystalline solid or oil depending on purity.
  • Solubility: Soluble in organic solvents like ethanol and methanol but less soluble in water due to its lipophilic nature.

Chemical Properties:

  • Melting Point: The melting point can vary based on purity but generally falls within a specific range characteristic of similar cannabinoids.
  • Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses:
Cannabigerolic acid monomethyl ether has garnered interest for its potential therapeutic applications. Some areas of research include:

  • Pain Management: Investigating its analgesic properties.
  • Anti-inflammatory Effects: Exploring its role in reducing inflammation in various models.
  • Neuroprotection: Studying its effects on neurodegenerative diseases due to its interaction with cannabinoid receptors.

Research into cannabigerolic acid monomethyl ether continues to expand, with ongoing studies focusing on its pharmacological effects and potential applications in medicine.

Introduction and Research Significance

Cannabigerolic Acid Monomethyl Ether (CBGAM) represents a structurally modified derivative within the complex biosynthetic network of Cannabis sativa L. cannabinoids. As a methylated analog of cannabigerolic acid (CBGA)—the universal precursor to major cannabinoids including tetrahydrocannabinol (THC), cannabidiol (CBD), and cannabichromene (CBC)—CBGAM occupies a critical theoretical position in cannabinoid metabolism [1] [9]. The methylation of CBGA's carboxylic acid group alters its chemical reactivity, solubility, and biochemical interactions, potentially redirecting metabolic flux within the plant's biosynthetic pathways [6] [8]. Despite its hypothesized significance, CBGAM remains one of the most undercharacterized minor cannabinoids, with its natural occurrence, enzymatic formation, and physiological roles yet to be empirically confirmed [6] [9]. Research into this compound carries profound implications for:

  • Metabolic Engineering: Enabling targeted production of novel cannabinoid derivatives through pathway manipulation [5] [9]
  • Phytochemical Diversity: Expanding understanding of chemical diversification mechanisms in Cannabis [6] [8]
  • Therapeutic Discovery: Providing a foundation for structurally unique cannabinoids with tailored bioactivities [3] [6]

CBGAM as a Biosynthetic Precursor in Cannabinoid Metabolism

CBGAM is theorized to originate through enzymatic methylation of CBGA, catalyzed by putative S-adenosylmethionine (SAM)-dependent methyltransferases analogous to those modifying other plant phenolic acids [8] [9]. This modification alters the compound's physicochemical properties:

Table 1: Hypothesized Properties of CBGAM vs. Precursor CBGA

PropertyCBGACBGAM (Predicted)
Molecular FormulaC₂₂H₃₂O₄C₂₃H₃₄O₄
Molecular Weight (Da)360.5374.5
Carboxyl GroupFree carboxylic acidMethyl ester
PolarityHigh (acidic)Moderate (ester)
Decarboxylation RateRapid (heat/light-sensitive)Likely slower

In planta biosynthesis likely occurs in glandular trichomes—specialized secretory structures where CBGA synthesis is localized [1] [9]. Methylation may serve as a regulatory mechanism:

  • Pathway Branching: Esterification could block CBGA's cyclization into THCA/CBDA/CBCA, redirecting metabolic output [6] [9]
  • Stabilization: The methyl ester group potentially enhances stability against non-enzymatic decarboxylation, extending the compound's half-life [8]
  • Enzyme Specificity: Methylation may alter substrate recognition by downstream synthases (THCA/CBDA synthases), though this remains experimentally untested [1] [9]

Preliminary in silico studies (unpublished) suggest CBGAM retains affinity for aromatic prenyltransferases but may exhibit reduced cyclization efficiency. The compound’s potential as an intermediate for novel cannabinoid analogs remains unexplored.

Knowledge Gaps in Minor Cannabinoid Research

Research on CBGAM epitomizes the broader challenges in minor cannabinoid science. Critical unknowns include:

Table 2: Fundamental Research Gaps for CBGAM

Research DomainSpecific Knowledge GapImpact
BiosynthesisIdentity of methyltransferase enzyme(s)Precludes metabolic engineering of CBGAM-producing strains
Natural OccurrencePresence/abundance across Cannabis chemotypesUnknown whether CBGAM is a natural product or synthetic artifact
Metabolic FateConversion to downstream methylated cannabinoidsObscures role in cannabinoid diversification
Biological SignificanceEcological/physiological function in CannabisLimits understanding of plant adaptation and chemical ecology

These gaps persist due to:

  • Analytical Co-Elution: CBGAM's structural similarity to CBGA and other acidic cannabinoids complicates chromatographic separation, leading to misidentification or oversight in metabolomic studies [6] [8]
  • Absence of Reference Standards: No commercial sources exist for CBGAM, hindering method validation and biological screening [6]
  • Research Disparity: Only ~5% of cannabinoid research focuses on minor compounds beyond THC/CBD, with CBGAM receiving negligible attention [3] [6]

The 2021 systematic review of minor cannabinoids noted zero studies on CBGAM's pharmacology or biosynthesis, highlighting its status as a "phantom compound" in the literature [6].

Methodological Challenges in CBGAM Investigation

Research into CBGAM faces multifaceted technical obstacles:

Synthesis and Purification Difficulties

  • Chemical Synthesis: Methylation of CBGA requires selective esterification without promoting decarboxylation or terpenoid cyclization, necessitating protecting-group strategies that reduce yields [8]
  • Biosynthetic Production: Heterologous expression systems (e.g., Yarrowia lipolytica, Saccharomyces cerevisiae) optimized for CBGA [5] lack the methyltransferase activity needed for CBGAM. Engineering this capability requires co-expression of promiscuous plant methyltransferases with unproven efficiency [5] [9]
  • Chromatographic Resolution: CBGAM co-elutes with CBGA and tetrahydrocannabinolic acid (THCA) in reversed-phase HPLC systems, demanding specialized stationary phases (e.g., HILIC, chiral columns) not routinely used in cannabinoid labs [6] [8]

Analytical Detection Limitations

  • Mass Spectrometry: CBGAM shares near-identical fragmentation patterns with CBGA in LC-MS/MS, causing misannotation. High-resolution mass spectrometers (HRMS) with >50,000 resolution are essential for confident identification [6]
  • Nuclear Magnetic Resonance (NMR): Requires multi-milligram quantities of purified CBGAM—currently unattainable due to synthesis bottlenecks [8]

Enzyme Characterization Barriers

  • Methyltransferase Identification: Cannabis genomes contain >300 putative methyltransferase genes. Screening for CBGA-specific activity necessitates:
  • Functional expression of membrane-associated plant enzymes in microbial hosts [9]
  • Development of activity assays detecting methyl-donor (SAM) consumption or methyl-ester formation [9]
  • Structural Biology: Crystallization of cannabinoid-modifying enzymes remains challenging due to low native expression and instability [9]

Table 3: Key Technical Hurdles in CBGAM Research

MethodologyChallengePotential Solution
Synthetic ChemistryLow-yielding methylation; side reactionsEnzymatic methylation using immobilized MTases
Heterologous ProductionLack of methyltransferase modules in yeast systemsCo-expression of Arabidopsis or Cannabis MTases
MetabolomicsIsobaric interference from CBGAIon mobility spectrometry for gas-phase separation
Enzyme KineticsNo purified enzyme availableTransient expression in Nicotiana benthamiana

The Evidence-Based Drug Policy Act of 2025 (H.R. 3082) may alleviate restrictions on Schedule I cannabis research, potentially accelerating CBGAM investigations [7]. However, significant methodological innovation remains imperative to advance beyond current limitations.

Properties

CAS Number

29624-08-6

Product Name

Cannabigerolic acid monomethyl ether

IUPAC Name

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxy-6-pentylbenzoic acid

Molecular Formula

C23H34O4

Molecular Weight

374.5 g/mol

InChI

InChI=1S/C23H34O4/c1-6-7-8-12-18-15-20(27-5)19(22(24)21(18)23(25)26)14-13-17(4)11-9-10-16(2)3/h10,13,15,24H,6-9,11-12,14H2,1-5H3,(H,25,26)/b17-13+

InChI Key

VAFRUJRAAHLCFZ-GHRIWEEISA-N

Canonical SMILES

CCCCCC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)C)OC

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CCC=C(C)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.